molecular formula C20H15FN4O4S B2873495 N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-45-2

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2873495
CAS No.: 1251594-45-2
M. Wt: 426.42
InChI Key: WJBZERCDYSITHI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and DMF .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBZERCDYSITHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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